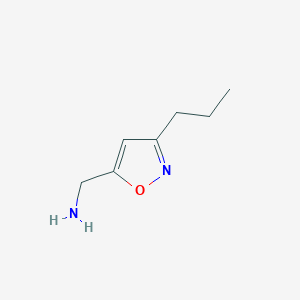

(3-Propylisoxazol-5-yl)methanamine

Description

Properties

IUPAC Name |

(3-propyl-1,2-oxazol-5-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-2-3-6-4-7(5-8)10-9-6/h4H,2-3,5,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZCRWPITAFJCIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NOC(=C1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Propylisoxazol 5 Yl Methanamine and Its Analogues

Strategies for Isoxazole (B147169) Core Formation

The formation of the isoxazole ring is a cornerstone of synthetic organic chemistry, with numerous methods developed to achieve this five-membered heterocycle. These strategies can be broadly categorized into cyclocondensation reactions and 1,3-dipolar cycloadditions.

Cyclocondensation Reactions

Cyclocondensation reactions involve the formation of the isoxazole ring through the reaction of a three-carbon component with hydroxylamine (B1172632) or its derivatives. This approach is widely used due to the ready availability of starting materials.

A prominent method for isoxazole synthesis involves the cyclization of chalcones (α,β-unsaturated ketones) with hydroxylamine hydrochloride. ijert.orgnih.gov Chalcones themselves are typically synthesized through the Claisen-Schmidt condensation of an appropriate aldehyde and ketone. nih.govnih.gov The subsequent reaction with hydroxylamine hydrochloride, often in the presence of a base like potassium hydroxide (B78521) or sodium acetate, leads to the formation of the isoxazole ring. ijert.orgnih.govderpharmachemica.com The reaction proceeds via an intermolecular cycloaddition. nih.gov This method has been successfully employed for the synthesis of a variety of isoxazole derivatives, including those with indolyl and other substituted phenyl groups. nih.gov

The general reaction scheme involves the refluxing of a mixture of the chalcone (B49325) and hydroxylamine hydrochloride in a suitable solvent such as ethanol. ijert.orgnih.gov The reaction progress can be monitored by thin-layer chromatography (TLC). nih.gov Upon completion, the product is typically isolated by pouring the reaction mixture into ice-cold water, followed by filtration and recrystallization. ijert.org

Table 1: Examples of Isoxazole Synthesis via Chalcone-Hydroxylamine Cyclization

| Chalcone Starting Material | Reaction Conditions | Isoxazole Product | Yield (%) | Reference |

| 3-acetyl-6-methyl-2H-pyran-2,4-(3H)dione derived chalcones | Hydroxylamine hydrochloride, sodium acetate, ethanol, reflux 6-7 hr | Substituted isoxazolines | 75-80 | ijert.org |

| Chalcones from substituted acetophenones and aldehydes | Hydroxylamine hydrochloride, 40% KOH, ethanol, reflux 12 hr | 3,5-disubstituted isoxazoles | 45-63 | nih.gov |

| Indole-3-aldehyde derived chalcones | Hydroxylamine hydrochloride, sodium acetate, glacial acetic acid, ethanol, reflux 8-10 hr | 5-(indol-3-yl)-3-(substituted phenyl) isoxazoles | Not Specified | nih.gov |

This table is for illustrative purposes and specific yields may vary based on the substrates and detailed reaction conditions.

The direct condensation of 1,3-dicarbonyl compounds or their synthetic equivalents with hydroxylamine is a fundamental and straightforward approach to isoxazole synthesis. youtube.com This reaction is versatile, allowing for the preparation of a wide array of substituted isoxazoles. The reaction mechanism involves the initial formation of an imine with one carbonyl group, followed by an intramolecular attack of the hydroxyl group on the second carbonyl, and subsequent dehydration to form the aromatic isoxazole ring. youtube.com

β-Ketonitriles also serve as effective precursors for 5-aminopyrazole synthesis, a related heterocyclic system, through their reaction with hydrazines. beilstein-journals.org This highlights the broader utility of β-functionalized carbonyl compounds in heterocyclic synthesis. Similarly, β-dimethylaminovinyl ketones can be used as intermediates for the synthesis of 3- and 5-substituted isoxazoles by reacting them with hydroxylamine hydrochloride. researchgate.net

In a one-pot, three-component reaction, β-keto esters, hydroxylamine hydrochloride, and various aldehydes can be reacted in the presence of an amine-functionalized cellulose (B213188) catalyst in water at room temperature to afford 3,4-disubstituted isoxazol-5(4H)-ones. mdpi.com

Table 2: Isoxazole Synthesis from Carbonyl Compounds and Hydroxylamine

| Carbonyl Starting Material | Reagent | Product | Key Features | Reference |

| 1,3-Dicarbonyl compounds | Hydroxylamine | Isoxazoles | Simple, often crystalline products | youtube.com |

| β-Keto esters, Aldehydes | Hydroxylamine hydrochloride | 3,4-disubstituted isoxazol-5(4H)-ones | Three-component, green synthesis | mdpi.com |

| β-Dimethylaminovinyl ketones | Hydroxylamine hydrochloride | 3- and 5-substituted isoxazoles | Good yields (65-90%) | researchgate.net |

This table provides a general overview of the synthetic strategy.

1,3-Dipolar Cycloaddition Reactions

1,3-Dipolar cycloaddition reactions represent another powerful and widely utilized strategy for the synthesis of isoxazoles. This approach involves the reaction of a nitrile oxide (the 1,3-dipole) with a dipolarophile, typically an alkyne or an enamine.

The [3+2] cycloaddition reaction between a nitrile oxide and an alkyne is one of the most effective methods for the formation of the isoxazole ring. nih.govresearchgate.net This reaction generally leads to the formation of 3,5-disubstituted isoxazoles with high regioselectivity. mdpi.comrsc.org Nitrile oxides can be generated in situ from various precursors, such as aldoximes (using reagents like bleach, N-chlorosuccinimide (NCS), or hypervalent iodine compounds), hydroxamoyl chlorides, or nitro compounds. mdpi.comnih.govmaynoothuniversity.ie

The reaction conditions can be varied, with some procedures employing metal catalysts like copper to control regioselectivity, while others proceed under catalyst-free conditions. maynoothuniversity.ie Water-assisted nitrile oxide cycloadditions have also been developed, offering a greener alternative to traditional organic solvents. nih.gov Mechanochemical methods, using ball-milling, provide a solvent-free route to 3,5-isoxazoles from terminal alkynes and hydroxyimidoyl chlorides. nih.gov

Table 3: Research Findings in Nitrile Oxide-Alkyne Cycloadditions

| Nitrile Oxide Precursor | Alkyne | Reaction Conditions | Product | Key Findings | Reference |

| Aldoxime | Terminal Alkyne | Hypervalent iodine | 3,5-Disubstituted isoxazoles | High regioselectivity and yield | rsc.org |

| Hydroxyimidoyl chlorides | Terminal Alkyne | Cu/Al2O3, ball-milling | 3,5-Disubstituted isoxazoles | Solvent-free, scalable | nih.gov |

| Aldoxime | Internal Alkyne | Biphasic bleach and DCM | Tetracyclic isoxazole | Intramolecular cycloaddition | mdpi.com |

| Oximes | Terminal Alkynes | Chloramine-T or NCS/base | Isoxazole-linked biomolecules | Bio-conjugation applications | maynoothuniversity.ie |

This table showcases the diversity of approaches within nitrile oxide-alkyne cycloadditions.

While less common than cycloadditions with alkynes, the reaction of nitrile oxides with enamines also provides a route to isoxazole derivatives. This reaction leads to the formation of 3,4-disubstituted isoxazoles. mdpi.com The regioselectivity of these cycloadditions can often be explained by Frontier Molecular Orbital (FMO) theory. mdpi.com

Metal-Catalyzed Isoxazole Ring Formation

The construction of the isoxazole ring, a critical step in the synthesis of (3-Propylisoxazol-5-yl)methanamine (B2662151), can be efficiently achieved through various metal-catalyzed reactions. These methods offer advantages in terms of regioselectivity and yield.

Copper-Catalyzed Cyclizations

Copper catalysis is a prominent method for synthesizing 3,5-disubstituted isoxazoles. One common approach involves the [3+2] cycloaddition of alkynes and nitrile oxides. eresearchco.comorganic-chemistry.org This reaction is often carried out using a copper(I) catalyst, which facilitates the regioselective formation of the isoxazole ring. eresearchco.comnih.gov For instance, 3,5-disubstituted isoxazoles can be synthesized from aldoximes and propargyl esters in the presence of a Cu(I) catalyst via an in situ generated nitrile oxide intermediate. eresearchco.com Another strategy involves a one-pot oxidation/cyclization sequence starting from propargylamines. In this process, the propargylamine (B41283) is first oxidized to an oxime, which then undergoes a CuCl-mediated intramolecular cyclization to yield the isoxazole. thieme-connect.comthieme-connect.comorganic-chemistry.org This method is notable for its tolerance of a wide range of functional groups. organic-chemistry.org Furthermore, copper-catalyzed reactions can be performed under environmentally friendly conditions, such as in deep eutectic solvents or under ball-milling conditions. core.ac.uknih.gov Microwave-assisted copper-catalyzed synthesis has also been reported to be an efficient method for producing isoxazole derivatives. nih.govrsc.org

A variety of copper catalysts and reaction conditions have been explored to optimize the synthesis of isoxazoles. The following table summarizes some of the reported copper-catalyzed methods.

| Catalyst System | Starting Materials | Key Features | Reference |

| Cu(I) | Aldoxime, Propargyl ester | Regioselective, in situ nitrile oxide generation | eresearchco.com |

| CuCl | Propargylamine | One-pot oxidation/cyclization | thieme-connect.comthieme-connect.comorganic-chemistry.org |

| Cu(OAc)₂·H₂O, DABCO | Phenylacetylene, tert-butyl nitrite (B80452), ethyl diazoacetate | Three-component reaction, [3+2] cycloaddition | rsc.org |

| Copper sulfate/sodium ascorbate | Imidoyl chloride, propargyl thioethers | 1,3-dipolar cycloaddition | rsc.org |

| Cu/Al₂O₃ | Terminal alkyne, hydroxyimidoyl chloride | Solvent-free, ball-milling | nih.gov |

Palladium-Catalyzed Annulations

Palladium catalysis offers another powerful tool for the synthesis of isoxazole rings. One notable method is the palladium-catalyzed intermolecular [4+1] annulation of N-phenoxyacetamides with aldehydes to form 1,2-benzisoxazoles. rsc.orgrsc.org This reaction proceeds through C-H activation and allows for the simultaneous construction of C-C and C=N bonds. rsc.org Palladium catalysts are also employed in the cyanomethylation of aryl halides using isoxazole-4-boronic acid pinacol (B44631) ester, which proceeds through a domino Suzuki coupling-isoxazole fragmentation mechanism. nih.gov Furthermore, palladium-catalyzed intramolecular O-allylation of ketoximes provides an efficient route to 5-vinyl-2-isoxazolines. organic-chemistry.org This can occur via either a Pd(0)-catalyzed π-allyl formation or a Pd(II)-catalyzed allylic C-H activation. organic-chemistry.org More recently, a palladium-catalyzed oxylallylation of alkynone oxime ethers with fluorine-containing alkenes has been developed for the synthesis of gem-difluorinated isoxazole derivatives. nih.gov

The versatility of palladium catalysis is highlighted in the various synthetic strategies developed for isoxazole derivatives.

| Catalyst System | Reaction Type | Starting Materials | Key Features | Reference |

| Pd(TFA)₂ | [4+1] Annulation | N-phenoxyacetamides, Aldehydes | C-H activation | rsc.orgrsc.org |

| PdCl₂(dppf) | Domino Suzuki coupling-isoxazole fragmentation | Aryl halides, Isoxazole-4-boronic acid pinacol ester | One-pot cyanomethylation | nih.gov |

| Pd(PPh₃)₄ or Pd(OAc)₂ | Intramolecular O-allylation | Ketoximes | High atom economy, mild conditions | organic-chemistry.org |

| Not specified | Oxylallylation | Alkynone oxime ethers, Fluorine-containing alkenes | Synthesis of gem-difluorinated isoxazoles | nih.gov |

Metal-Free Oxidative Heterocyclization Routes

In recent years, there has been a growing interest in developing metal-free synthetic methods for isoxazoles to avoid the costs and toxicity associated with metal catalysts. nih.govrsc.org One prominent metal-free approach is the oxidative dehydrogenation of aldoximes to generate nitrile oxides in situ, which then undergo [3+2] cycloaddition with alkynes. arkat-usa.org Various oxidizing agents can be used for this purpose, including hypervalent iodine reagents, arkat-usa.orgnih.gov sodium hypochlorite, nih.gov and even air under certain conditions. nih.gov For example, a TEMPO-catalyzed synthesis of substituted isoxazoles using air as the oxidant and water as the solvent has been reported as a green synthetic procedure. nih.gov Another metal-free method involves the I₂/TBHP-mediated oxidative cascade cyclization of vinyl azide (B81097) and benzylamine (B48309) to construct 2,5-disubstituted oxazoles. rsc.org Additionally, the synthesis of 3,5-disubstituted isoxazoles can be achieved from β-nitroenones using tin(II)chloride dihydrate in ethyl acetate, which proceeds under mild conditions and tolerates various functional groups. rsc.org

The development of metal-free routes provides environmentally benign alternatives for isoxazole synthesis.

| Reagent/Catalyst | Reaction Type | Starting Materials | Key Features | Reference |

| Hypervalent iodine reagents | Oxidative dehydrogenation/cycloaddition | Aldoximes, Alkynes | Metal-free, mild conditions | arkat-usa.orgnih.gov |

| TEMPO/Air | Oxidative cycloaddition | Ethyl nitroacetate, Phenylacetylene | Green synthesis, water as solvent | nih.gov |

| I₂/TBHP | Oxidative cascade cyclization | Vinyl azide, Benzylamine | Metal-free, one-pot | rsc.org |

| SnCl₂·2H₂O | Reductive Nef reaction/cyclization | β-Nitroenones | Mild conditions | rsc.org |

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of complex molecules like isoxazoles in a single step from three or more starting materials. researchgate.netresearchgate.net These reactions are highly atom-economical and environmentally friendly. researchgate.net A common MCR for isoxazole synthesis involves the reaction of an aldehyde, a β-ketoester (like ethyl acetoacetate (B1235776) or methyl acetoacetate), and hydroxylamine hydrochloride. researchgate.netresearchgate.netnih.gov This reaction can be catalyzed by various substances, including biodegradable organocatalysts like tartaric acid researchgate.net or even natural fruit juices. researchgate.netnih.govscispace.com The choice of catalyst can influence the reaction rate and yield. researchgate.net For instance, using acidic ionic liquids as catalysts has also been shown to be effective in producing isoxazol-5(4H)-ones with good yields. scielo.br Another three-component reaction for synthesizing 3,4-disubstituted isoxazoles involves the use of enaminones, α-diazo esters, and tert-butyl nitrite (TBN), where the selectivity for the isomer can be tuned by the choice of a copper or silver catalyst. thieme-connect.com

The efficiency and versatility of MCRs make them an attractive approach for the synthesis of isoxazole derivatives.

| Catalyst/Medium | Starting Materials | Product Type | Key Features | Reference |

| Tartaric acid | Aldehyde, Ethyl acetoacetate, Hydroxylamine hydrochloride | Isoxazolone derivatives | Biodegradable organocatalyst, water as solvent | researchgate.net |

| Fruit juices (e.g., Cocos nucifera) | Aldehyde, Methyl acetoacetate, Hydroxylamine hydrochloride | Isoxazole derivatives | Eco-friendly, natural acid catalysis | researchgate.netnih.govscispace.com |

| Acidic ionic liquid | Aldehyde, β-ketoester, Hydroxylamine hydrochloride | Isoxazol-5(4H)-ones | Good yields | scielo.br |

| Cu(OAc)₂·H₂O or AgOAc | Enaminone, α-diazo ester, tert-butyl nitrite | 3,4-disubstituted isoxazoles | Tunable selectivity for isomers | thieme-connect.com |

Introduction of the Methanamine Moiety

Once the isoxazole ring is formed, the next crucial step is the introduction of the methanamine moiety at the 5-position to obtain the target compound, this compound. This is typically achieved through amination reactions on suitable isoxazole precursors.

Amination Reactions on Isoxazole Precursors

Several strategies can be employed to introduce the aminomethyl group onto the isoxazole core. One common method is the nucleophilic substitution of a leaving group on a 5-halomethylisoxazole with an amine source. For example, 5-bromomethylisoxazoles can undergo substitution reactions to introduce the desired amino group. enamine.net Another widely used approach is the reductive amination of an isoxazole-5-carbaldehyde. This two-step process involves the initial formation of an imine by reacting the aldehyde with an amine (such as ammonia (B1221849) or an ammonium (B1175870) salt), followed by the reduction of the imine to the corresponding amine. Alternatively, the reduction of an isoxazole-5-carbonitrile (B1279201) offers a direct route to the (isoxazol-5-yl)methanamine. This transformation can be achieved using various reducing agents capable of converting a nitrile to a primary amine. The synthesis of 3-amino-5-alkyl and 5-amino-3-alkyl isoxazoles has been shown to be dependent on reaction temperature and pH, which are key factors in determining the regioselectivity. organic-chemistry.org

The choice of method for introducing the methanamine moiety depends on the availability of the starting isoxazole precursor and the desired reaction conditions.

| Precursor | Reaction Type | Reagents | Product | Reference |

| 5-Bromomethylisoxazole | Nucleophilic Substitution | Amine source | (Isoxazol-5-yl)methanamine | enamine.net |

| Isoxazole-5-carbaldehyde | Reductive Amination | Amine source, Reducing agent | (Isoxazol-5-yl)methanamine | |

| Isoxazole-5-carbonitrile | Reduction | Reducing agent | (Isoxazol-5-yl)methanamine |

Nucleophilic Substitution Reactions Involving Halomethylisoxazoles

A prominent and versatile method for the synthesis of this compound and its analogues involves the use of halomethylisoxazole precursors. This strategy hinges on the facile displacement of a halogen atom by a nucleophilic amine source. The reactivity of the starting halomethylisoxazole is paramount, with the choice of halogen (Cl, Br, I) influencing the reaction conditions required.

The synthesis typically commences with a 3-propyl-5-(halomethyl)isoxazole. For instance, 5-(chloromethyl)-3-propylisoxazole (B2738630) serves as a common starting material. This intermediate can be subjected to a variety of aminating agents to introduce the desired methanamine functionality. The reaction of 3-chloromethyl-5-phenylisoxazoles with morpholine (B109124) in methanol, for example, results in the substitution of the chlorine atom to yield the corresponding morpholinomethyl derivative. researchgate.net This highlights the general applicability of this method for introducing diverse amine moieties.

The Williamson ether synthesis conditions have also been adapted for these nucleophilic substitutions. The reaction of 3-chloromethyl-5-phenyl(p-tolyl)isoxazoles with substituted phenols demonstrates the versatility of these halomethylisoxazoles as electrophiles. researchgate.net While this example leads to an ether linkage, the underlying principle of nucleophilic displacement is directly transferable to the use of amine nucleophiles for the synthesis of methanamine analogues.

The general scheme for this reaction can be represented as:

R-Isoxazole-CH₂-X + HNR¹R² → R-Isoxazole-CH₂-NR¹R² + HX

Where X = Cl, Br, I and NR¹R² is the incoming amine nucleophile.

The choice of solvent and base is crucial for the success of these reactions. Aprotic polar solvents like dimethylformamide (DMF) are often employed to facilitate the dissolution of the reactants and promote the substitution reaction. The presence of a non-nucleophilic base, such as potassium carbonate, is typically required to neutralize the hydrogen halide formed during the reaction.

| Starting Material | Nucleophile | Product | Reference |

|---|---|---|---|

| 3-Chloromethyl-5-phenylisoxazole | Morpholine | 3-(Morpholinomethyl)-5-phenylisoxazole | researchgate.net |

| 3-Chloromethyl-5-(p-tolyl)isoxazole | Sodium phenoxide | 3-(Phenoxymethyl)-5-(p-tolyl)isoxazole | researchgate.net |

Direct Amination Strategies

While the nucleophilic substitution of halomethylisoxazoles is a robust method, direct amination strategies offer a more atom-economical approach by avoiding the pre-functionalization of the methyl group. These methods typically involve the reaction of a 5-methylisoxazole (B1293550) derivative with an aminating agent, often under conditions that facilitate C-H activation.

However, the direct amination of an unactivated methyl group on the isoxazole ring presents significant challenges due to the high C-H bond dissociation energy. Research in this area is ongoing, with a focus on developing catalytic systems that can selectively functionalize the methyl group. These approaches often draw inspiration from advancements in C-H amination in other heterocyclic systems.

A more common "direct" approach involves the reaction of a suitable isoxazole precursor with an amine during the ring formation step itself. For instance, the condensation of a 1,3-dicarbonyl compound with hydroxylamine is a classical method for isoxazole synthesis. youtube.com By appropriately modifying the dicarbonyl precursor to include a masked or latent amine functionality, or by performing a multi-component reaction, it is possible to construct the isoxazole ring with the methanamine side chain already in place.

Regioselectivity and Stereoselectivity in Isoxazole-Methanamine Synthesis

The biological activity of isoxazole-containing compounds is often highly dependent on the substitution pattern of the heterocyclic ring and the stereochemistry of any chiral centers. Therefore, controlling regioselectivity and stereoselectivity during the synthesis of this compound and its analogues is of utmost importance.

The synthesis of 3,5-disubstituted isoxazoles, such as the parent compound of interest, can be achieved with high regioselectivity. acs.orgrsc.org One of the most reliable methods for controlling the substitution pattern is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. The regioselectivity of this reaction is governed by the electronic and steric properties of the substituents on both the nitrile oxide and the alkyne.

Another common and highly regioselective method involves the reaction of a β-dicarbonyl compound or its equivalent with hydroxylamine. youtube.com The reaction of α,β-unsaturated ketones with hydroxylamine hydrochloride can also lead to the regioselective formation of 3,5-disubstituted isoxazoles. acs.org The use of N-hydroxyl-4-toluenesulfonamide with α,β-unsaturated aldehydes or ketones has been shown to produce 3-substituted and 3,5-disubstituted isoxazoles with excellent regioselectivity, with no formation of the other regioisomer. acs.org This high degree of control is attributed to the tosyl moiety, which enhances the nucleophilicity of the hydroxylamine's nitrogen atom in the initial conjugate addition step. acs.org Similarly, the reaction of β-nitroenones with tin(II) chloride dihydrate can efficiently produce 3,5-disubstituted isoxazoles. rsc.org

The synthesis of 3,5-diarylisoxazoles has been achieved regioselectively by reacting chalcones with hydroxylamine hydrochloride using a solid support like K2CO3 under microwave conditions. acs.org Furthermore, treating α-benzotriazolyl-α,β-unsaturated ketones with hydroxylamine also yields 3,5-disubstituted isoxazoles regioselectively. acs.org

| Reactants | Key Reagent/Condition | Outcome | Reference |

|---|---|---|---|

| α,β-Unsaturated aldehydes/ketones | N-hydroxyl-4-toluenesulfonamide | Highly regioselective formation of 3- and 3,5-disubstituted isoxazoles | acs.org |

| Chalcones | Hydroxylamine hydrochloride, K2CO3, microwave | Regioselective synthesis of 3,5-diarylisoxazoles | acs.org |

| β-Nitroenones | Tin(II) chloride dihydrate | Efficient conversion to 3,5-disubstituted isoxazoles | rsc.org |

| α-Benzotriazolyl-α,β-unsaturated ketones | Hydroxylamine | Regioselective preparation of 3,5-disubstituted isoxazoles | acs.org |

When the amine moiety being introduced is chiral, or when the reaction creates a new stereocenter, controlling the stereochemistry becomes a critical consideration. If a racemic mixture of a chiral amine is used in the nucleophilic substitution reaction, the product will also be a racemic mixture. To obtain a single enantiomer, either an enantiomerically pure amine must be used as the starting material, or a chiral resolution step must be employed after the reaction.

Alternatively, asymmetric synthesis methods can be employed to introduce the amine moiety stereoselectively. This can involve the use of chiral catalysts or auxiliaries that guide the approach of the amine nucleophile to the electrophilic carbon atom. While the direct asymmetric amination of a pre-formed isoxazole is challenging, the reduction of a corresponding oxime or imine precursor offers a viable route to chiral amines. The use of chiral reducing agents can induce stereoselectivity in this reduction step.

For instance, the reduction of an isoxazole-5-carbaldoxime or a related ketoxime derivative would yield the desired methanamine. The stereochemical outcome of this reduction would depend on the substrate and the reducing agent employed. The development of stereoselective methods for synthesizing chiral amines is a highly active area of research, with potential applications in the synthesis of enantiomerically pure isoxazole-methanamine analogues.

Green Chemistry Principles in the Synthesis of Isoxazole-Methanamines

The pharmaceutical industry is increasingly embracing green chemistry principles to minimize the environmental impact of drug manufacturing. The synthesis of isoxazole-methanamines is no exception, with researchers exploring more sustainable synthetic routes. preprints.orgresearchgate.net

Key areas of focus in the green synthesis of isoxazoles include:

Use of Safer Solvents: Traditional syntheses often employ hazardous organic solvents. Green chemistry approaches aim to replace these with more environmentally benign alternatives such as water, ethanol, or even solvent-free conditions. nih.gov

Energy Efficiency: The use of microwave irradiation and ultrasound irradiation has emerged as a green and sustainable technique for the synthesis of isoxazole derivatives. preprints.orgbenthamdirect.com These methods can significantly reduce reaction times, increase product yields, and enhance selectivity compared to conventional heating methods. benthamdirect.com Sonochemistry, or the use of ultrasound, not only accelerates reaction kinetics but also minimizes byproduct formation. preprints.orgelifesciences.org

Atom Economy: Synthetic methods that maximize the incorporation of all starting materials into the final product are preferred. Multi-component reactions, where three or more reactants are combined in a single step to form the desired product, are a prime example of atom-economical synthesis. preprints.org

The application of these principles not only leads to more environmentally friendly processes but can also result in cost savings and improved safety profiles for the manufacturing of this compound and its analogues. The development of greener protocols is a continuous effort in the field of heterocyclic chemistry. preprints.orgresearchgate.netbenthamdirect.com

| Green Chemistry Principle | Application in Isoxazole Synthesis | Advantages | Reference |

|---|---|---|---|

| Energy Efficiency | Microwave and ultrasound irradiation | Reduced reaction times, higher yields, enhanced selectivity | preprints.orgbenthamdirect.com |

| Alternative Solvents/Conditions | Use of water, ethanol, or solvent-free reactions | Reduced use of hazardous materials, easier work-up | nih.gov |

| Atom Economy | Multi-component reactions | High efficiency, reduced waste | preprints.org |

| Catalysis | Use of reusable and agro-waste catalysts | Sustainability, cost-effectiveness | preprints.orgnih.gov |

Chemical Reactivity and Functional Group Transformations of 3 Propylisoxazol 5 Yl Methanamine

Reactions of the Primary Amine Functional Group

The primary amine attached to the isoxazole (B147169) ring via a methylene (B1212753) linker is a versatile functional group that readily participates in a variety of nucleophilic reactions.

Amide Coupling and Acylation Reactions

The primary amine of (3-Propylisoxazol-5-yl)methanamine (B2662151) can be readily acylated to form amides. This is a common transformation in the synthesis of biologically active molecules. The reaction typically involves treating the amine with an acylating agent such as an acyl chloride, anhydride, or a carboxylic acid activated with a coupling reagent.

Common coupling reagents used for forming amide bonds from carboxylic acids include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency.

Table 1: Representative Amide Coupling and Acylation Reactions

| Reactant | Reagent(s) | Product Type |

|---|---|---|

| Carboxylic Acid | EDC, HOBt | N-Acyl derivative (Amide) |

| Acyl Chloride | Triethylamine or Pyridine (B92270) | N-Acyl derivative (Amide) |

These reactions are fundamental in medicinal chemistry for creating libraries of compounds for structure-activity relationship (SAR) studies.

Alkylation and Arylation of the Amine

The nitrogen atom of the primary amine can act as a nucleophile to attack alkyl or aryl halides, leading to the formation of secondary or tertiary amines. N-alkylation can be achieved using alkyl halides or through reductive amination with aldehydes or ketones. Reductive amination involves the initial formation of a Schiff base or imine, which is then reduced in situ using a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (STAB).

N-arylation reactions, such as the Buchwald-Hartwig amination, allow for the formation of a carbon-nitrogen bond between the amine and an aryl halide or triflate. This reaction is typically catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand.

Table 2: Amine Alkylation and Arylation Methods

| Reaction Type | Typical Reagents | Product |

|---|---|---|

| Direct Alkylation | Alkyl Halide (e.g., R-Br) | Secondary or Tertiary Amine |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | Secondary or Tertiary Amine |

Derivatization for Complex Molecular Scaffolds

The primary amine serves as a crucial handle for constructing more complex molecular architectures. The amide coupling and C-N bond-forming reactions described above are key methods for derivatization. For instance, this compound can be incorporated into peptide-like structures or linked to other heterocyclic systems. The synthesis of functionalized kubikat.orgresearchgate.netbeilstein-journals.orgtriazolo[1,5-a]pyridine derivatives has been achieved through a palladium-catalyzed tandem C–N coupling/Boulton–Katritzky rearrangement process involving 3-aminoisoxazoles. rsc.org This highlights how the amine functionality can be used to initiate complex cascade reactions, rapidly building molecular complexity. Such strategies are valuable for creating novel compounds for drug discovery programs. rsc.orgnih.gov

Reactivity of the Isoxazole Heterocycle

The isoxazole ring is an aromatic heterocycle, but it possesses a weak N-O bond, which makes it susceptible to ring-opening reactions under various conditions. nih.gov This unique reactivity adds to its utility as a synthetic intermediate. researchgate.net

Ring-Opening Reactions and Rearrangements (e.g., Kemp Elimination, Boulton-Katritzky)

The isoxazole ring can undergo cleavage through several mechanisms.

Reductive Ring Opening: The weak N-O bond can be cleaved under reductive conditions. For example, reaction with molybdenum hexacarbonyl [Mo(CO)₆] and water can reductively open the isoxazole ring to yield β-aminoenones. rsc.org Catalytic hydrogenation over palladium or platinum catalysts can also lead to N-O bond scission.

Base-Catalyzed Ring Opening (Kemp Elimination): The Kemp elimination is a base-catalyzed reaction involving the abstraction of a proton from the carbon adjacent to the ring nitrogen in benzisoxazoles, leading to ring opening. nih.govacs.org While originally described for benzisoxazoles, the principle of a base-induced ring opening can be relevant to other isoxazole systems, particularly if the substituents facilitate proton abstraction and stabilization of the resulting intermediate. nih.govbakerlab.org

Boulton-Katritzky Rearrangement: This is a thermal or base-catalyzed rearrangement of heterocyclic compounds. beilstein-journals.orgacs.org For isoxazoles, it can involve the rearrangement into a different heterocyclic system. For example, a base-promoted Boulton-Katritzky rearrangement has been observed in isoxazolo[4,5-b]pyridine (B12869654) derivatives. beilstein-journals.orgnih.gov Tandem reactions involving C-N coupling followed by a Boulton-Katritzky rearrangement have been used to synthesize complex fused heterocyclic systems from 3-aminoisoxazoles. rsc.org

Photochemical Rearrangement: Irradiation of isoxazoles can lead to skeletal rearrangement, providing access to highly reactive ketenimines, which can then be converted into other heterocyles like pyrazoles. nih.gov

Ring-Opening Fluorination: Treatment of isoxazoles with an electrophilic fluorinating agent like Selectfluor® can induce a ring-opening reaction to produce α-fluorocyanoketones. researchgate.netorganic-chemistry.orgacs.org This reaction proceeds via electrophilic fluorination followed by N-O bond cleavage. researchgate.net

Functionalization of the Isoxazole Core (e.g., N-O bond functionalization)

While the isoxazole ring is susceptible to opening, it can also be functionalized while keeping the ring intact. kubikat.org

C-H Functionalization: Direct functionalization of the isoxazole ring is an important strategy. nih.gov The C-4 position of the isoxazole ring is often the most reactive site for electrophilic substitution. Halogenation, such as iodination using N-iodosuccinimide (NIS), can occur at this position. mdpi.com Palladium-catalyzed C-H activation has also been employed to synthesize fused isoxazole systems. rsc.org

N-O Bond Functionalization: While often leading to ring cleavage, the N-O bond's reactivity can be harnessed. For instance, the initial step in some ring-opening reactions is an interaction at the nitrogen or oxygen atom. researchgate.net The development of methods to functionalize this bond without cleavage remains an area of interest in heterocyclic chemistry.

The diverse reactivity of both the primary amine and the isoxazole ring makes this compound a versatile synthon for creating a wide range of more complex and potentially biologically active molecules. nih.govmdpi.com

Table 3: Summary of Isoxazole Ring Reactivity

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Reductive Ring Opening | Mo(CO)₆, H₂O or H₂, Pd/C | β-Aminoenone |

| Boulton-Katritzky Rearrangement | Base or Heat | Rearranged Heterocycle |

| Ring-Opening Fluorination | Selectfluor® | α-Fluorocyanoketone |

| C-4 Halogenation | N-Iodosuccinimide (NIS) | 4-Iodoisoxazole derivative |

Nucleophilic Aromatic Substitution on Activated Isoxazoles

Nucleophilic Aromatic Substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. For SNAr to proceed, the aromatic ring must typically be "activated" by the presence of strong electron-withdrawing groups. These groups delocalize the negative charge of the intermediate Meisenheimer complex, thereby stabilizing it and facilitating the reaction. rsc.orgwikipedia.orgbyjus.com

The isoxazole ring in this compound is substituted with a propyl group at the 3-position and an aminomethyl group at the 5-position. Both the alkyl group and the aminomethyl group are electron-donating in nature. masterorganicchemistry.com These groups increase the electron density of the isoxazole ring, making it less electrophilic and thus deactivating it towards nucleophilic attack. Consequently, direct nucleophilic aromatic substitution on the isoxazole ring of this compound is generally not a feasible reaction pathway under standard conditions.

For SNAr to occur on an isoxazole ring, the presence of a potent electron-withdrawing group, such as a nitro group, is typically required. rsc.orgresearchgate.net For instance, studies have shown that 5-nitroisoxazoles can undergo efficient nucleophilic aromatic substitution where the nitro group is displaced by various nucleophiles. rsc.orgresearchgate.net This highlights the necessity of ring activation for such transformations.

In the absence of such an activating group, the focus of reactivity for this compound shifts to the functional group transformations of the aminomethyl side chain.

Functional Group Transformations of the Aminomethyl Side Chain

The primary amine of the aminomethyl group is a versatile functional handle that can undergo a variety of chemical transformations, including acylation, alkylation, and reactions involving the conversion of the amino group into a better leaving group.

Acylation

The primary amine of this compound can be readily acylated by reacting it with acylating agents such as acid chlorides or acid anhydrides to form the corresponding amides. This reaction is a common method for protecting the amino group or for synthesizing more complex molecules.

| Reactant 1 | Reactant 2 | Product | Reaction Conditions | Yield | Reference |

| This compound | Acetyl chloride | N-((3-Propylisoxazol-5-yl)methyl)acetamide | Base (e.g., triethylamine), inert solvent (e.g., DCM), 0°C to rt | High | General knowledge |

| This compound | Benzoyl chloride | N-((3-Propylisoxazol-5-yl)methyl)benzamide | Schotten-Baumann conditions (e.g., NaOH, water/DCM) | Good to high | General knowledge |

Alkylation

Alkylation of the primary amine can lead to the formation of secondary, tertiary amines, or even quaternary ammonium (B1175870) salts, depending on the reaction conditions and the stoichiometry of the alkylating agent.

| Reactant 1 | Reactant 2 | Product | Reaction Conditions | Yield | Reference |

| This compound | Methyl iodide | N-Methyl-(3-propylisoxazol-5-yl)methanamine | Base (e.g., K2CO3), solvent (e.g., acetonitrile), reflux | Moderate to high | General knowledge |

| This compound | Benzyl bromide | N-Benzyl-(3-propylisoxazol-5-yl)methanamine | Base (e.g., NaHCO3), solvent (e.g., DMF), rt | Moderate to high | General knowledge |

Conversion to Other Functional Groups

The aminomethyl group can be converted to other functional groups through various synthetic routes. One common transformation is the conversion of the amine to a better leaving group, such as a halide, which can then be displaced by a wide range of nucleophiles. This often proceeds via an intermediate alcohol. For example, while not directly on the target molecule, studies on related isoxazoles have shown that a 5-(hydroxymethyl)isoxazole can be converted to a 5-(bromomethyl)isoxazole, which then readily reacts with nucleophiles. nih.gov

A potential, though not specifically documented for this compound, pathway for functional group interconversion would be the diazotization of the primary amine. Treatment of primary aromatic amines with nitrous acid (generated in situ from NaNO₂ and a strong acid) forms a diazonium salt. masterorganicchemistry.com These diazonium salts are highly versatile intermediates that can be converted to a wide array of functional groups through Sandmeyer and related reactions. masterorganicchemistry.com

| Starting Material | Reagents | Intermediate | Product | Reaction Type | Reference |

| This compound | NaNO₂, HCl (aq) | (3-Propylisoxazol-5-yl)methanediazonium chloride | (3-Propylisoxazol-5-yl)methanol | Diazotization followed by hydrolysis | Hypothetical |

| (3-Propylisoxazol-5-yl)methanediazonium chloride | CuCl | 5-(Chloromethyl)-3-propylisoxazole (B2738630) | Sandmeyer Reaction | masterorganicchemistry.com | |

| (3-Propylisoxazol-5-yl)methanediazonium chloride | CuBr | 5-(Bromomethyl)-3-propylisoxazole | Sandmeyer Reaction | masterorganicchemistry.com | |

| (3-Propylisoxazol-5-yl)methanediazonium chloride | CuCN | (3-Propylisoxazol-5-yl)acetonitrile | Sandmeyer Reaction | masterorganicchemistry.com |

It is important to note that the stability of the resulting diazonium salt and the yields of the subsequent substitution reactions can vary depending on the specific substrate and reaction conditions.

Advanced Spectroscopic and Structural Characterization of 3 Propylisoxazol 5 Yl Methanamine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By observing the magnetic behavior of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a compound like (3-Propylisoxazol-5-yl)methanamine (B2662151), both proton (¹H) and carbon-13 (¹³C) NMR would be fundamental for its structural verification.

Proton NMR (¹H NMR) Applications

In the ¹H NMR spectrum of this compound, one would expect to observe distinct signals corresponding to each unique proton in the molecule. The propyl group would exhibit a characteristic pattern: a triplet for the terminal methyl (CH₃) protons, a sextet for the adjacent methylene (B1212753) (CH₂) protons, and another triplet for the methylene protons attached to the isoxazole (B147169) ring. The chemical shifts of these signals would be influenced by their proximity to the electron-withdrawing isoxazole ring.

The isoxazole ring itself has a single proton at the 4-position, which would likely appear as a singlet in the downfield region of the spectrum due to the aromatic and heterocyclic nature of the ring. The methanamine (CH₂NH₂) group would present two key signals: a singlet for the methylene protons adjacent to the isoxazole ring and a broad singlet for the amine (NH₂) protons. The chemical shift of the methylene protons would be significantly downfield due to the influence of the isoxazole ring and the amino group. The amine protons' signal position can be variable and is often exchangeable with deuterium (B1214612) oxide (D₂O).

Expected ¹H NMR Data for this compound

| Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

|---|---|---|---|

| CH₃ (propyl) | ~0.9-1.0 | Triplet (t) | 3H |

| CH₂ (propyl, middle) | ~1.6-1.8 | Sextet | 2H |

| CH₂ (propyl, attached to ring) | ~2.6-2.8 | Triplet (t) | 2H |

| CH (isoxazole ring, H-4) | ~6.0-6.5 | Singlet (s) | 1H |

| CH₂ (methanamine) | ~3.8-4.2 | Singlet (s) | 2H |

Carbon-13 NMR (¹³C NMR) for Structural Elucidation

The ¹³C NMR spectrum provides complementary information by detecting the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The isoxazole ring carbons would appear at characteristic downfield shifts, with the carbon atoms double-bonded to nitrogen and oxygen (C-3 and C-5) being the most deshielded. The carbon of the methanamine group would also be found in a specific region, distinguishable from the aliphatic carbons of the propyl group.

Expected ¹³C NMR Data for this compound

| Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C-3 (isoxazole, attached to propyl) | ~160-165 |

| C-5 (isoxazole, attached to methanamine) | ~170-175 |

| C-4 (isoxazole) | ~100-105 |

| CH₂ (methanamine) | ~35-45 |

| CH₂ (propyl, attached to ring) | ~25-30 |

| CH₂ (propyl, middle) | ~20-25 |

Advanced NMR Techniques

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, advanced 2D NMR techniques would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, for instance, confirming the connectivity within the propyl group (CH₃ to the middle CH₂ to the ring-attached CH₂).

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of each carbon signal based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. It would be crucial in confirming the connection of the propyl group to the C-3 position and the methanamine group to the C-5 position of the isoxazole ring.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands. The N-H stretching of the primary amine would appear as a medium intensity, two-pronged peak in the region of 3300-3500 cm⁻¹. The C-H stretching of the aliphatic propyl and methylene groups would be observed around 2850-3000 cm⁻¹. The C=N and C=C stretching vibrations of the isoxazole ring would be found in the 1500-1650 cm⁻¹ region. Additionally, the N-O stretching of the isoxazole ring would produce a characteristic band, typically in the 1300-1450 cm⁻¹ range.

Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Amine) | 3300-3500 | Medium (two peaks) |

| C-H Stretch (Aliphatic) | 2850-3000 | Strong |

| C=N Stretch (Isoxazole) | 1600-1650 | Medium |

| C=C Stretch (Isoxazole) | 1500-1580 | Medium |

| N-O Stretch (Isoxazole) | 1300-1450 | Medium-Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₇H₁₂N₂O), the molecular ion peak [M]⁺ would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight (approximately 140.10 g/mol ). High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement.

The fragmentation pattern in the mass spectrum would be expected to show characteristic losses. For example, the loss of the propyl group or fragments thereof would result in significant peaks. The cleavage of the bond between the isoxazole ring and the methanamine group could also be a prominent fragmentation pathway.

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial technique for determining the empirical formula of a compound. The experimentally determined percentages of carbon, hydrogen, and nitrogen would be compared to the theoretical values calculated from the chemical formula of this compound (C₇H₁₂N₂O). A close agreement between the experimental and theoretical values provides strong evidence for the purity and elemental composition of the synthesized compound.

Theoretical Elemental Composition of this compound (C₇H₁₂N₂O)

| Element | Theoretical Percentage |

|---|---|

| Carbon (C) | 59.98% |

| Hydrogen (H) | 8.63% |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for determining the exact molecular geometry, bond lengths, bond angles, and intermolecular interactions, all of which are crucial for understanding the structure-activity relationships of pharmaceutical compounds.

For a derivative of this compound, a single crystal would be grown and subjected to X-ray diffraction. The resulting diffraction pattern would be analyzed to generate an electron density map, from which the atomic positions can be determined.

Detailed Research Findings from an Analogous Compound

In the absence of specific crystallographic data for this compound, we can examine the findings for Methyl 4-amino-3-methoxyisoxazole-5-carboxylate, a compound that shares the core isoxazole ring system with substituents that can influence its crystal packing. nih.gov

The crystal structure of Methyl 4-amino-3-methoxyisoxazole-5-carboxylate reveals that the molecule is nearly planar. nih.gov This planarity is a common feature in many isoxazole derivatives and is supported by an intramolecular hydrogen bond. nih.gov In the extended crystal lattice, molecules are linked into chains by intermolecular hydrogen bonds. nih.gov

Crystallographic Data for Methyl 4-amino-3-methoxyisoxazole-5-carboxylate nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value not available |

| b (Å) | Value not available |

| c (Å) | Value not available |

| α (°) ** | 90 |

| β (°) | Value not available |

| γ (°) | 90 |

| Volume (ų) ** | Value not available |

| Z | 4 |

Note: Specific unit cell dimensions (a, b, c, β) and volume were not provided in the referenced abstract.

Expected Structural Features for this compound Derivatives

Based on the analysis of related structures, we can predict the following for a crystalline form of a this compound derivative:

Isoxazole Ring: The isoxazole ring itself is expected to be essentially planar.

Conformation: The propyl group at the 3-position and the methanamine group at the 5-position will have specific conformations relative to the isoxazole ring. The torsion angles defining the orientation of these substituents would be determined.

The precise determination of these features through X-ray crystallography would provide invaluable insight into the solid-state properties of this compound derivatives, aiding in their development for various applications.

Applications of 3 Propylisoxazol 5 Yl Methanamine in Advanced Chemical Research

Role in Ligand Design for Catalysis

The potential of (3-Propylisoxazol-5-yl)methanamine (B2662151) as a ligand for metal-catalyzed reactions has not been explored in any published studies.

The coordination behavior of this compound with various metal centers has not been reported. There is no data available on the synthesis, structure, or properties of any metal complexes involving this compound as a ligand.

The development and application of chiral ligands derived from this compound for use in asymmetric catalysis are not described in the current body of scientific literature.

Development of Chemical Probes for Biological Systems

There is no documented research on the use of this compound as a starting point or core structure for the creation of chemical probes designed to investigate biological systems. Although the isoxazole (B147169) ring is present in many biologically active molecules, the specific utility of this compound in probe development remains uninvestigated.

Integration into Pharmaceutical Scaffolds (Pre-discovery Research)

In the realm of pre-discovery research, the strategic incorporation of unique chemical motifs is crucial for developing novel pharmaceutical scaffolds with desired biological activities and improved drug-like properties. The compound this compound, while not extensively documented in dedicated studies, represents a valuable building block for the synthesis of diverse molecular architectures. Its utility stems from the combination of the stable isoxazole core and a reactive primary amine function, which allows for a variety of chemical transformations.

The isoxazole moiety itself is a bioisostere for other functional groups and can participate in various non-covalent interactions with biological targets. benthamscience.com The presence of the propyl group at the 3-position can influence the lipophilicity and steric profile of the resulting scaffold, potentially enhancing its binding affinity and membrane permeability. The methanamine group at the 5-position provides a key reactive handle for introducing further diversity into the molecular structure.

Detailed Research Findings

While specific research focusing solely on the integration of this compound into pharmaceutical scaffolds is limited, the broader class of isoxazole derivatives has been extensively explored in drug discovery. nih.govrsc.org For instance, isoxazole-containing compounds have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. nih.govrsc.org

Research on related (isoxazol-5-yl)methanamine derivatives has shown their potential in the development of new therapeutic agents. For example, the synthesis of 5-isoxazol-5-yl-2'-deoxyuridines has yielded compounds with activity against herpes simplex viruses and several RNA viruses. nih.gov This highlights the potential of the (isoxazol-5-yl)methylamine core to be incorporated into more complex structures with significant biological effects.

The primary amine of this compound can be readily functionalized through various chemical reactions, such as amidation, alkylation, and reductive amination, to generate a library of new chemical entities. These derivatives can then be screened for their activity against a range of biological targets. The isoxazole ring system, being relatively stable, can withstand a variety of reaction conditions, making it an ideal scaffold for chemical exploration.

The table below outlines the key physicochemical properties of this compound and its hydrochloride salt, which are essential for its application in chemical synthesis and drug design.

| Property | This compound | This compound hydrochloride |

| Molecular Formula | C₇H₁₂N₂O | C₇H₁₃ClN₂O |

| Molecular Weight | 140.18 g/mol | 176.64 g/mol |

| Appearance | Not specified | Solid |

| CAS Number | 1185300-37-1 | Not publicly available |

The following interactive table illustrates the potential for scaffold diversification using this compound as a starting material. The table presents hypothetical derivatives and their potential therapeutic applications based on the known biological activities of the isoxazole scaffold.

| Derivative Structure (R-group attached to amine) | Potential Therapeutic Area | Rationale based on Isoxazole Chemistry |

| Acetyl | Anti-inflammatory | Modification of the amine can modulate binding to inflammatory targets. |

| Benzyl | Anticancer | Aromatic additions can enhance interactions with enzymatic pockets. |

| 4-Chlorobenzoyl | Antimicrobial | Halogenated aromatic rings are common in antimicrobial agents. |

| 3-Hydroxy-phenyl | Neuroprotective | Phenolic groups can act as antioxidants and hydrogen bond donors. |

This strategic approach of utilizing a core scaffold like this compound and systematically modifying its peripheral functional groups is a cornerstone of modern medicinal chemistry. It allows for the exploration of a vast chemical space to identify novel compounds with the potential for further development as therapeutic agents.

Pre Clinical Biological and Pharmacological Investigations of 3 Propylisoxazol 5 Yl Methanamine Derivatives

In Vitro Biological Activity Studies

Antimicrobial Activity (e.g., Antibacterial, Antifungal, Antiviral)

The isoxazole (B147169) nucleus is a key component in various antimicrobial agents. Research into (3-propylisoxazol-5-yl)methanamine (B2662151) derivatives and related compounds has revealed a spectrum of activities against bacteria, fungi, and viruses.

Antibacterial Activity:

While specific studies on this compound derivatives are not extensively reported, the broader class of isoxazole-containing compounds has demonstrated notable antibacterial effects. For instance, derivatives of 3-(pyridine-3-yl)-2-oxazolidinone have shown strong antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecalis. mdpi.com The introduction of a fluorine atom into the pyridine (B92270) ring of these oxazolidinone derivatives was found to significantly enhance their antibacterial potency. mdpi.com Similarly, novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives containing a pyrimidine-substituted piperazine (B1678402) have exhibited potent inhibitory effects against a range of Gram-positive bacteria, with some compounds showing activity eight times stronger than the commercial antibiotic linezolid. nih.govuni-halle.de

Furthermore, 5-imidazolinone derivatives have been synthesized and tested for their antibacterial activity against both Gram-positive and Gram-negative bacteria, with the introduction of hydroxyl, methoxy, nitro, chloro, and bromo groups to the heterocyclic frame enhancing their activity. nih.gov

Antifungal Activity:

Isoxazole derivatives have also been investigated for their antifungal properties. A series of novel 5-carbonyl derivatives of 3-phenyl-3-(1H-imidazol-1-ylmethyl)-2-methylisoxazolidines demonstrated moderate to potent activity against a wide variety of dermatophytes, yeasts, and systemic fungi. nih.gov Additionally, certain 5-imidazolinone derivatives have shown efficacy against different fungal strains. nih.gov

Antiviral Activity:

The antiviral potential of isoxazole derivatives has been a subject of significant research. A series of (3-phenylisoxazol-5-yl)methanimine derivatives were synthesized and evaluated for their in vitro activity against the Hepatitis B virus (HBV). nih.gov Several of these compounds were more effective at inhibiting the secretion of Hepatitis B surface antigen (HBsAg) than the standard drug, lamivudine. Notably, compound (E)-3-(4-fluorophenyl)-5-((2-phenylhydrazineylidene)methyl)isoxazole showed excellent inhibition of Hepatitis B e-antigen (HBeAg) with an IC50 of 0.65 μM and also effectively inhibited the replication of HBV DNA. nih.gov

| Compound/Derivative Class | Target Organism/Virus | Key Findings | Reference |

| (E)-3-(4-fluorophenyl)-5-((2-phenylhydrazineylidene)methyl)isoxazole | Hepatitis B Virus (HBV) | IC50 of 0.65 μM for HBeAg inhibition. | nih.gov |

| 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives | Gram-positive bacteria | Some compounds are 8-fold more potent than linezolid. | nih.govuni-halle.de |

| 5-carbonyl derivatives of 3-phenyl-3-(1H-imidazol-1-ylmethyl)-2-methylisoxazolidines | Dermatophytes, yeasts, systemic fungi | Moderate to potent antifungal activity. | nih.gov |

| 5-Imidazolinone derivatives | Gram-positive and Gram-negative bacteria, Fungi | Introduction of various substituents enhanced antimicrobial activity. | nih.gov |

Anti-inflammatory and Immunomodulatory Effects (e.g., COX Inhibition)

Isoxazole derivatives are recognized for their significant anti-inflammatory and immunomodulatory properties, often attributed to their ability to inhibit cyclooxygenase (COX) enzymes. nih.gov The drug Parecoxib, an isoxazole derivative, is a known COX-2 inhibitor used for pain relief. nih.gov

Numerous studies have explored the COX inhibitory potential of various isoxazole-based compounds. A series of novel isoxazole derivatives were synthesized and evaluated for their in vitro inhibition of COX-1 and COX-2. nih.gov Several of these compounds, particularly C3, C5, and C6, were identified as potent and selective COX-2 inhibitors. nih.gov For example, compound C6 exhibited an IC50 value of 0.55 µM for COX-2. nih.gov

Another study focused on isoxazole-mercaptobenzimidazole hybrids which displayed both analgesic and anti-inflammatory properties. nih.gov Indolyl-isoxazolidines have also been identified as potent anti-inflammatory agents, with one selected compound significantly inhibiting the production of pro-inflammatory cytokines TNF-α and IL-6 in macrophages. nih.gov Furthermore, certain 4,5-diarylisoxazol-3-carboxylic acids have been shown to be potential leukotriene synthesis inhibitors, adding to their anti-inflammatory profile. nih.gov

| Compound/Derivative Class | Target | IC50 (µM) / Activity | Selectivity Index (COX-1/COX-2) | Reference |

| Isoxazole derivative C6 | COX-2 | 0.55 ± 0.03 | 61.73 | nih.gov |

| Isoxazole derivative C5 | COX-2 | 0.85 ± 0.04 | 41.82 | nih.gov |

| Isoxazole derivative C3 | COX-2 | 0.93 ± 0.01 | 24.26 | nih.gov |

| Indolyl-isoxazolidines | TNF-α and IL-6 production | Significant inhibition | Not Applicable | nih.gov |

| 4,5-diarylisoxazol-3-carboxylic acids | Leukotriene synthesis | Inhibitory activity | Not Applicable | nih.gov |

Anticancer Activity in Cell-Based Assays

The isoxazole scaffold is a promising framework for the development of novel anticancer agents, with derivatives demonstrating cytotoxicity against a range of cancer cell lines through various mechanisms of action. nih.gov These mechanisms include inducing apoptosis, inhibiting aromatase, disrupting tubulin polymerization, and inhibiting topoisomerase and histone deacetylase (HDAC). nih.gov

A novel series of isoxazole-piperazine hybrids were synthesized and showed potent cytotoxic activities against human liver (Huh7 and Mahlavu) and breast (MCF-7) cancer cell lines, with IC50 values in the range of 0.3–3.7 μM. nih.gov Further studies revealed that these compounds induce oxidative stress, leading to apoptosis and cell cycle arrest. nih.gov

Isoxazole-based chalcones and their dihydropyrazole derivatives have also been investigated for their anticancer potential. mdpi.com Dihydropyrazole derivatives, in particular, exhibited superior anticancer activity against the DU-145 prostate cancer cell line. mdpi.com For instance, compounds 39 and 45 showed IC50 values of 4 ± 1 µg/mL and 2 ± 1 µg/mL, respectively. mdpi.com

Furthermore, isoxazole derivatives of natural products have shown enhanced anticancer activity. An isoxazole derivative of curcumin (B1669340) exhibited potent antitumor activity against the MCF-7 breast cancer cell line with an IC50 of 3.97 µM, which was significantly more potent than the parent compound. nih.gov

| Compound/Derivative Class | Cancer Cell Line | IC50 Value | Mechanism of Action | Reference |

| Isoxazole-piperazine hybrids (5l-o) | Huh7, Mahlavu, MCF-7 | 0.3–3.7 μM | Induction of oxidative stress, apoptosis, cell cycle arrest | nih.gov |

| Dihydropyrazole derivative 39 | DU-145 (Prostate) | 4 ± 1 µg/mL | Not specified | mdpi.com |

| Dihydropyrazole derivative 45 | DU-145 (Prostate) | 2 ± 1 µg/mL | Not specified | mdpi.com |

| Isoxazole curcumin derivative 40 | MCF-7 (Breast) | 3.97 µM | Not specified | nih.gov |

Enzyme Inhibition Studies (e.g., Kinases, LpxC)

Isoxazole derivatives have been identified as inhibitors of various enzymes crucial for pathological processes, including protein kinases and the bacterial enzyme LpxC.

Kinase Inhibition:

The isoxazole ring has been successfully employed as a bioisosteric replacement for the imidazole (B134444) ring in p38 MAP kinase inhibitors. nih.gov A series of 3,4- and 4,5-disubstituted, as well as 3,4,5-trisubstituted isoxazole derivatives, were synthesized and tested for their inhibitory potency. nih.gov Compound 4a from this series showed a promising profile with enhanced suppression of cytokine release and a lower IC50 towards p38 MAP kinase. nih.gov

In another study, a 3,4-diaryl-isoxazole-based inhibitor of protein kinase CK1δ was modified with chiral pyrrolidine (B122466) scaffolds to enhance its potency and selectivity. nih.gov These modifications were designed to promote binding interactions in the more hydrophilic regions of the ATP binding pocket. nih.gov

LpxC Inhibition:

The bacterial enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) is a key target for the development of novel Gram-negative antibacterial agents. Isoxazole derivatives have shown potential as LpxC inhibitors. nih.govnih.gov A patent from Novartis described an isoxazole analog with superior antibacterial activities against E. coli and P. aeruginosa, with MIC values of 0.063 μg/mL and 0.5 μg/mL, respectively. nih.gov Fragment-based approaches have also led to the development of potent isoxazole-containing LpxC inhibitors, with some compounds exhibiting Ki values in the low nanomolar range. uni-halle.de

| Compound/Derivative Class | Target Enzyme | Key Findings | Reference |

| 3,4,5-trisubstituted isoxazole (4a) | p38 MAP kinase | Enhanced cytokine suppression, lower IC50. | nih.gov |

| 3,4-diaryl-isoxazole with pyrrolidine scaffolds | CK1δ | Designed for enhanced potency and selectivity. | nih.gov |

| Isoxazole analog (Novartis patent) | LpxC | MIC of 0.063 μg/mL against E. coli and 0.5 μg/mL against P. aeruginosa. | nih.gov |

| Isoxazole hydroxamic acids | LpxC | Potent inhibitors with low nanomolar activity. | uni-halle.de |

Receptor Modulation (e.g., Estrogen Receptor, G protein-coupled receptors)

Isoxazole derivatives have been investigated for their ability to modulate the activity of various receptors, including the estrogen receptor and G protein-coupled receptors (GPCRs).

Estrogen Receptor Modulation:

A series of isoxazole-indole-γ-resorcylic acid scaffold compounds were designed and studied for their potential as selective estrogen receptor modulators (SERMs). thieme-connect.comthieme-connect.com In silico docking studies with the human estrogen receptor alpha (ERα) suggested that these compounds have the potential to act as either ER agonists in bone or ER antagonists in breast cancer cells. thieme-connect.com The binding affinities of these compounds were comparable to known SERMs like raloxifene (B1678788) and tamoxifen. thieme-connect.com An isoxazole derivative of usnic acid was also found to induce an endoplasmic reticulum (ER) stress response in breast cancer cells, leading to a form of cell death known as paraptosis. nih.gov

G protein-coupled Receptor (GPCR) Modulation:

A European patent application describes isoxazole-pyridine derivatives as modulators of GABA receptors, which are a class of ligand-gated ion channels often coupled to G-proteins. google.com This suggests a potential role for isoxazole derivatives in modulating neuronal signaling through GPCR pathways. GPCRs are a large family of transmembrane receptors that play a crucial role in numerous physiological processes and are major drug targets. youtube.comyoutube.com The ability of isoxazole derivatives to interact with such receptors opens up avenues for the development of new therapeutics for neurological and other disorders.

| Compound/Derivative Class | Target Receptor | Potential Application | Reference |

| Isoxazole-indole-γ-resorcylic acid derivatives | Estrogen Receptor α (ERα) | Selective Estrogen Receptor Modulators (SERMs) for osteoporosis or breast cancer. | thieme-connect.comthieme-connect.com |

| Isoxazole derivative of usnic acid | Not specified, acts via ER stress | Anticancer agent for breast cancer. | nih.gov |

| Isoxazole-pyridine derivatives | GABA receptors | Modulation of neuronal signaling. | google.com |

Anti-filoviral Entry Inhibition

The emergence of highly pathogenic filoviruses like Ebola and Marburg has underscored the urgent need for effective antiviral therapies. A significant discovery in this area involves a novel class of 3,5-disubstituted isoxazoles that act as selective inhibitors of filoviral entry into human cells. nih.gov

A screening of a small molecule library identified a lead compound, 8a, a 3,5-disubstituted isoxazole, which selectively inhibited Ebola and Marburg glycoprotein (B1211001) (GP)-mediated viral entry with an IC50 of 30 μM. nih.gov Structure-activity relationship (SAR) studies revealed that the 5-(diethylamino)acetamido substituent on the isoxazole ring is crucial for this inhibitory activity. nih.gov By modifying the 3-aryl substituent, more potent antiviral agents were developed, with IC50 values as low as 2.5 μM. nih.gov Further research has identified other small molecules that inhibit filovirus entry, suggesting that targeting the viral glycoprotein is a promising strategy for developing anti-filoviral drugs. dtic.milnih.gov

| Compound | Target Virus | IC50 Value | Key Structural Feature for Activity | Reference |

| 8a (3,5-disubstituted isoxazole) | Ebola and Marburg viruses | 30 μM | 5-(diethylamino)acetamido substituent | nih.gov |

| 8j (derivative of 8a) | Ebola virus | 2.5 μM | Modified 3-aryl substituent | nih.gov |

Modulators of Targeted Ubiquitination (e.g., KRas Degradation)

There is currently no publicly available scientific literature describing the activity of this compound derivatives as modulators of targeted ubiquitination or specifically as degraders of proteins such as KRas. The field of targeted protein degradation, which includes technologies like Proteolysis Targeting Chimeras (PROTACs), is a rapidly advancing area of drug discovery. These approaches utilize the cell's natural protein disposal system, the ubiquitin-proteasome system, to eliminate disease-causing proteins. While various heterocyclic scaffolds have been incorporated into PROTAC design, specific research detailing the use of the this compound moiety in this context has not been reported. The potential for this chemical entity to serve as a ligand for E3 ubiquitin ligases or as a binder to target proteins of interest remains an open area for future research.

Structure-Activity Relationship (SAR) Analysis

Due to the absence of published studies on this compound derivatives, a specific Structure-Activity Relationship (SAR) analysis cannot be constructed. SAR studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. Such analyses for the isoxazole class of compounds have been conducted in various therapeutic contexts, often focusing on the substituents at different positions of the isoxazole ring.

Optimization of In Vitro Potency

The optimization of in vitro potency is a critical step in drug discovery, where derivatives of a lead compound are synthesized and tested to improve their activity. There are no reported studies on the optimization of in vitro potency for this compound derivatives. Hypothetically, optimization strategies would involve modifying the propyl and methanamine substituents to enhance interactions with a specific biological target.

Computational and In Silico Studies

Computational methods are powerful tools in modern drug discovery, enabling the prediction of molecular properties and interactions. However, no specific molecular docking or Quantitative Structure-Activity Relationship (QSAR) studies for this compound derivatives have been published.

Molecular Docking for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound derivatives, molecular docking studies would be invaluable for identifying potential protein targets and elucidating the binding modes. Such studies would require a known protein structure and would explore how the ligand fits into the binding site, predicting interactions such as hydrogen bonds and hydrophobic contacts. The lack of published research in this area means that the potential protein targets for this class of compounds remain unidentified.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to guide the design of more potent analogs. The development of a QSAR model for this compound derivatives would require a dataset of compounds with measured biological activity, which is currently unavailable.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling and virtual screening are powerful computational techniques used in drug discovery to identify novel bioactive molecules. In the context of this compound derivatives, these methods would be employed to elucidate the key chemical features required for their biological activity and to screen large compound libraries for potential new hits.

A pharmacophore model represents the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its interaction with a specific biological target. This model is typically built based on the structures of known active compounds. For derivatives of this compound, this would involve identifying a set of molecules with confirmed biological activity and aligning them to distill their common structural features. These features typically include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

Once a pharmacophore model is established, it can be used as a 3D query in a virtual screening campaign. This process involves searching large databases of chemical compounds to find molecules that match the pharmacophore model. The hits from this screening are then prioritized for further experimental testing. This approach significantly narrows down the number of compounds to be synthesized and tested, thereby saving time and resources.

Molecular Dynamics Simulations for Binding Site Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations provide valuable insights into the dynamic interactions between a ligand, such as a this compound derivative, and its biological target at an atomic level.

Following the identification of potential lead compounds through methods like virtual screening, MD simulations can be employed to analyze their binding modes and the stability of the ligand-receptor complex. By simulating the behavior of the complex in a biologically relevant environment (e.g., in water), researchers can observe how the ligand settles into the binding pocket, the specific amino acid residues it interacts with, and the duration of these interactions.

Theoretical and Computational Chemistry of 3 Propylisoxazol 5 Yl Methanamine

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For (3-Propylisoxazol-5-yl)methanamine (B2662151), these calculations can predict its three-dimensional structure, conformational preferences, and electronic characteristics, which are crucial determinants of its chemical behavior.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process that determines the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this involves finding the bond lengths, bond angles, and dihedral angles that result in the lowest energy state. Density Functional Theory (DFT) is a commonly employed method for such optimizations, often with basis sets like 6-311G++(d,p) or B3LYP, as these have been shown to provide accurate results for similar heterocyclic systems. irjweb.comresearchgate.net

The conformational analysis of this compound would focus on the rotation around the single bonds, particularly the bond connecting the propyl group to the isoxazole (B147169) ring and the bond connecting the methanamine group to the ring. Different rotational isomers (conformers) will have varying energies, and computational methods can identify the global minimum energy conformation as well as the energy barriers between different conformers. This information is critical for understanding how the molecule might interact with biological targets or other reactants.

Table 1: Representative Optimized Geometrical Parameters for a 3,5-Disubstituted Isoxazole Analog

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| N1-O2 | 1.412 | - | - |

| O2-C3 | 1.355 | - | - |

| C3-C4 | 1.428 | N1-O2-C3: 109.8 | - |

| C4-C5 | 1.367 | O2-C3-C4: 109.5 | O2-C3-C4-C5: 0.1 |

| C5-N1 | 1.319 | C3-C4-C5: 105.3 | C3-C4-C5-N1: -0.1 |

| C3-C6 (propyl) | 1.510 | C4-C5-N1: 110.2 | C4-C5-N1-O2: 0.1 |

| C5-C8 (methanamine) | 1.495 | C5-N1-O2: 105.2 | N1-O2-C3-C4: 0.0 |